molecular formula C27H24ClNO6S3 B11036774 dimethyl 2-{1-[(2-chlorophenyl)carbonyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{1-[(2-chlorophenyl)carbonyl]-6-ethoxy-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11036774
M. Wt: 590.1 g/mol
InChI Key: JLUZMUPBASZLDC-UHFFFAOYSA-N
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Description

DIMETHYL 2-[1-(2-CHLOROBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline moiety, a dithiole ring, and various functional groups

Preparation Methods

One common synthetic route involves the use of a nickel-catalyzed three-component reaction, which offers simplicity of operation and broad substrate applicability . Industrial production methods may involve optimizing reaction conditions to achieve high yields and purity, often using environmentally benign solvents and catalysts.

Chemical Reactions Analysis

DIMETHYL 2-[1-(2-CHLOROBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline and dithiole rings, leading to different structural analogs.

    Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

DIMETHYL 2-[1-(2-CHLOROBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-(2-CHLOROBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s quinoline and dithiole rings can interact with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the compound’s structural analogs .

Comparison with Similar Compounds

Similar compounds to DIMETHYL 2-[1-(2-CHLOROBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE include other quinoline derivatives and dithiole-containing compounds. These compounds share structural similarities but differ in their functional groups and overall reactivity. For example, quinoline derivatives like 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-n-[(1S)-1-(hydroxymethyl)propyl]acetamide have different substituents that affect their biological activity and chemical properties .

By understanding the unique features and applications of DIMETHYL 2-[1-(2-CHLOROBENZOYL)-6-ETHOXY-2,2-DIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE, researchers can explore its potential in various scientific and industrial fields.

Properties

Molecular Formula

C27H24ClNO6S3

Molecular Weight

590.1 g/mol

IUPAC Name

dimethyl 2-[1-(2-chlorobenzoyl)-6-ethoxy-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C27H24ClNO6S3/c1-6-35-14-11-12-18-16(13-14)19(26-37-20(24(31)33-4)21(38-26)25(32)34-5)22(36)27(2,3)29(18)23(30)15-9-7-8-10-17(15)28/h7-13H,6H2,1-5H3

InChI Key

JLUZMUPBASZLDC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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